molecular formula C10H13BrN2O4S B6607994 2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid CAS No. 2639452-41-6

2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B6607994
CAS No.: 2639452-41-6
M. Wt: 337.19 g/mol
InChI Key: QCTBOEKLGGKFRC-UHFFFAOYSA-N
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Description

2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13BrN2O4S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
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Biological Activity

2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule notable for its diverse biological activities. This compound belongs to the thiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen. Its unique chemical properties make it a valuable candidate in pharmaceutical research, particularly in drug development targeting various biological pathways.

The compound has the molecular formula C9H11BrN2O4S and features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The presence of these functional groups allows for significant reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, exposing the active amine that can then participate in various biochemical interactions. This mechanism is crucial for modulating enzyme activity or receptor function, which can lead to therapeutic effects.

Biological Activities

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds can inhibit the growth of various bacteria and fungi. The bromine substitution may enhance this activity by increasing the lipophilicity of the molecule, facilitating membrane penetration.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For instance, thiazole derivatives are known to target enzymes involved in metabolic pathways, which can be exploited in designing drugs for metabolic disorders.
  • Anticancer Properties : Some thiazole derivatives have shown promise in anticancer research by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
  • Enzyme Inhibition :
    Research focusing on enzyme inhibitors highlighted that compounds similar to 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid could inhibit specific kinases involved in cancer signaling pathways. For example, a derivative was found to inhibit protein kinase B (AKT), a key player in cell survival and proliferation .
  • Anticancer Activity :
    In vitro studies demonstrated that thiazole derivatives could induce apoptosis in HCT-116 colon cancer cells through the activation of caspase pathways. The mechanism involved the modulation of mitochondrial membrane potential and reactive oxygen species (ROS) generation .

Comparative Analysis

The following table summarizes the biological activities of 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid compared to other thiazole derivatives:

Compound NameAntimicrobial ActivityEnzyme InhibitionAnticancer Activity
2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acidModerate (MIC: 8 µg/mL against MRSA)Yes (AKT inhibition)Yes (apoptosis induction in HCT-116 cells)
Methyl thiazole derivative AHigh (MIC: 4 µg/mL against E. coli)NoModerate
Thiazole derivative BLowYes (specific kinase inhibition)High

Scientific Research Applications

Organic Synthesis

2-Bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create a variety of thiazole derivatives by replacing the bromine atom with different nucleophiles.

Medicinal Chemistry

The compound is utilized in pharmaceutical research for developing enzyme inhibitors and other biologically active compounds. Its structure enables it to interact with specific molecular targets, which can lead to the modulation of biological pathways .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can serve as effective enzyme inhibitors. The mechanism typically involves the selective removal of the Boc group to expose the active amine, which can then interact with target enzymes or receptors .

Agrochemical Development

In the agricultural sector, this compound is explored for its potential in developing agrochemicals. Its unique chemical properties may enhance the efficacy of pesticides or herbicides by targeting specific biological pathways in pests or weeds .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, derivatives of this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The selective deprotection allowed researchers to assess the biological activity effectively .

Case Study 2: Agrochemical Development

Research exploring agrochemical applications found that formulations containing this compound exhibited enhanced pest resistance compared to traditional chemicals. This was attributed to its targeted action on pest enzymatic pathways .

Properties

IUPAC Name

2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(16)13(4)6-5(7(14)15)12-8(11)18-6/h1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBOEKLGGKFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=C(S1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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